N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide
Description
The compound N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide features a hybrid structure combining a pyrimidine ring substituted with a cyclopropyl and trifluoromethyl group, linked via an ethyl chain to a benzothiadiazole carboxamide moiety.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5OS/c18-17(19,20)14-8-12(9-1-2-9)22-15(23-14)5-6-21-16(26)10-3-4-11-13(7-10)25-27-24-11/h3-4,7-9H,1-2,5-6H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDKREWIMXOMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F6286-0482 is the Immunoglobulin-like Transcript 3 (ILT3) . ILT3 is an inhibitory receptor associated with immune tolerance and T-cell suppression within the tumor microenvironment.
Mode of Action
F6286-0482 is a novel humanized IgG4 monoclonal antibody that targets ILT3. By binding to ILT3, F6286-0482 can potentially modulate the immune response, enhancing the body’s ability to fight against cancer cells.
Biochemical Pathways
By targeting ILT3, F6286-0482 may influence pathways related to immune tolerance and T-cell suppression.
Pharmacokinetics
The pharmacokinetics of F6286-0482 are currently under investigation. Early studies suggest that F6286-0482 is rapidly absorbed with a median time to maximum plasma concentration of 2 hours in a fasted state, with modest accumulation (< 1.5-fold) after multiple dosing and low urinary recovery.
Result of Action
The molecular and cellular effects of F6286-0482’s action are still being studied. Preliminary results suggest that F6286-0482 may enhance the immune response against cancer cells by modulating the function of ILT3. This could potentially lead to a reduction in tumor growth and improved patient outcomes.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its:
- Pyrimidine core : Substituted with a cyclopropyl group (enhancing steric bulk and metabolic stability) and a trifluoromethyl group (improving lipophilicity and bioavailability).
- Benzothiadiazole carboxamide : A planar, electron-deficient system capable of π-π stacking and hydrogen bonding.
- Ethyl linker : Balances flexibility and rigidity between the two aromatic systems.
Comparison Table of Structural Analogs
Structure-Activity Relationship (SAR) Insights
- Trifluoromethyl (CF₃) Groups : Present in all analogs except the thiophene derivative , CF₃ enhances metabolic stability and binding to hydrophobic pockets in targets like kinases or viral proteases .
- Heterocyclic Linkers : Ethyl chains (as in the target compound) vs. thioether or piperazine linkers (e.g., in and compounds) influence conformational flexibility and target selectivity .
- Benzothiadiazole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
